molecular formula C10H13ClN2O2 B2937604 5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride CAS No. 139264-79-2

5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride

Cat. No. B2937604
CAS RN: 139264-79-2
M. Wt: 228.68
InChI Key: ZRLAPERGKLOKAJ-UHFFFAOYSA-N
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Description

5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride (5-APM-OXH) is an organic compound belonging to the oxazolidinone class of molecules. It has a wide range of applications in scientific research due to its unique properties. In particular, it has been extensively studied for its potential uses in drug discovery and development.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of 5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride and its derivatives have been a subject of research due to their utility in creating heterocyclic systems and potential as intermediates in pharmaceuticals. The reactions of 5-methylene-1,3-dioxolan-2-ones with amines, leading to 4-hydroxy-2-oxazolidinones, indicate a method for constructing new heterocyclic systems, showcasing the compound's versatility in synthesis (Chernysheva, Bogolyubov, & Semenov, 1999).

Antimicrobial Activity

Research into novel oxazolidinone derivatives, such as U-100592 and U-100766, reveals their potential as antimicrobial agents. These compounds exhibit in vitro activity against a variety of clinically significant pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains, demonstrating the therapeutic potential of oxazolidinone derivatives in combating resistant bacterial infections (Zurenko et al., 1996).

Chiral Auxiliary and Synthetic Utility

Oxazolidin-2-ones serve as valuable chiral auxiliaries in organic synthesis, facilitating the stereoselective formation of complex molecules. The stereoselective synthesis of nonproteinogenic amino acids from oxazolidinone derivatives demonstrates their importance in constructing molecules with specific chirality, highlighting their role in the synthesis of biologically active compounds (Wee & Mcleod, 2003).

Applications in Material Science

Oxazolidin-2-one derivatives have also found applications in materials science, such as in the development of thixotropic peptide-based physical hydrogels for three-dimensional cell culture. These hydrogels, which incorporate oxazolidin-2-one derivatives, support the growth and viability of human cells, indicating potential applications in regenerative medicine and tissue engineering (Zanna et al., 2017).

properties

IUPAC Name

5-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-8-3-1-7(2-4-8)5-9-6-12-10(13)14-9;/h1-4,9H,5-6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLAPERGKLOKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CC2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride

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